molecular formula C6H7ClN2O B049187 3-(Chloromethyl)-6-methoxypyridazine CAS No. 41227-73-0

3-(Chloromethyl)-6-methoxypyridazine

Cat. No. B049187
CAS RN: 41227-73-0
M. Wt: 158.58 g/mol
InChI Key: JFXSVKPIIFBWPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-6-methoxypyridazine and related compounds involves several steps, including protection and deprotection of pyridazinone nitrogen, selective displacement, and catalytic hydrogenation, leading to the target compound in good yield. These processes are critical for the efficient production of this compound on a large scale (R. Bryant, F.-A. Kunng, M. S. South, 1995).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 3-(Chloromethyl)-6-methoxypyridazine have been studied using DFT/B3LYP calculations. Spectroscopic properties were elucidated through FT-Raman and FT-Infrared spectra, supporting the calculated structural parameters. The study provides deep insight into the molecule's structural and electronic characteristics, including UV-Visible absorption spectrum analysis, hydrogen bond formation, and natural bond orbital (NBO) analysis (S. Vijaya Chamundeeswari, E. James Jebaseelan Samuel, N. Sundaraganesan, 2013).

Chemical Reactions and Properties

3-(Chloromethyl)-6-methoxypyridazine undergoes various chemical reactions, including nucleophilic substitution and rearrangement. These reactions are pivotal in synthesizing derivatives and exploring the compound's reactivity under different conditions. The synthesis of nucleophilic substitution products and their characterization highlights the versatility and reactivity of this compound (A. Katrusiak, A. Katrusiak, 2010).

Scientific Research Applications

  • Synthesis of Nucleosides and Pyridinone Derivatives : A study by Meerpoel, Joly, and Hoornaert (1993) successfully synthesized 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides from 2H-1,4-oxazin-2-ones, offering a new approach for nucleoside synthesis (Meerpoel, Joly, & Hoornaert, 1993).

  • Methoxylation Studies : Nagashima et al. (1987) reported the methoxylation of trichloropyridazine, producing 6-chloro-3,4-dimethoxypyridazine, highlighting its potential in organic synthesis (Nagashima, Ukai, Oda, Masaki, & Kaji, 1987).

  • Tautomeric Structures and Phenolic Compounds : The synthesis of 3-methoxy-pyridazine 1-oxides, as discussed by Igeta (1959), leads to compounds with significant phenolic structure, indicating applications in organic and medicinal chemistry (Igeta, 1959).

  • Acid-Catalyzed Rearrangements : Gilchrist, Iskander, and Yagoub (1985) explored the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines, leading to 3-alkoxypyridine 1-oxides, relevant for chemical synthesis (Gilchrist, Iskander, & Yagoub, 1985).

  • Antimicrobial Applications : A study by Horie (1963) showed that 3-acetamido-6-alkoxypyridazine 2-oxides exhibit strong in vitro antimicrobial effects against pathogenic bacteria, indicating their potential in developing new antibiotics (Horie, 1963).

  • Structural and Spectroscopic Analysis : Chamundeeswari, Samuel, and Sundaraganesan (2013) analyzed the structural, vibrational, electronic, and NMR spectral aspects of 3-chloro-6-methoxypyridazine, providing insights into its molecular properties (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

Safety And Hazards

This involves identifying the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-(chloromethyl)-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXSVKPIIFBWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631476
Record name 3-(Chloromethyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-6-methoxypyridazine

CAS RN

41227-73-0
Record name 3-(Chloromethyl)-6-methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41227-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-6-methoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H IGETA, T TSUCHIYA, C KANEKO… - Chemical and …, 1973 - jstage.jst.go.jp
The compounds, in which two pyridazine rings are combined through two carbon atoms, were synthesized. 3-Methylpyridazine 2-oxide (I) was condensed with 3-formylpyridazine 2-…
Number of citations: 7 www.jstage.jst.go.jp

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